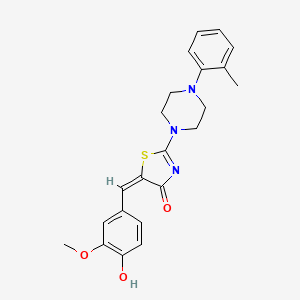

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-15-5-3-4-6-17(15)24-9-11-25(12-10-24)22-23-21(27)20(29-22)14-16-7-8-18(26)19(13-16)28-2/h3-8,13-14,26H,9-12H2,1-2H3/b20-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKPIKRLSRTZPA-XSFVSMFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)OC)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic molecule characterized by a thiazole ring, a benzylidene moiety, and a piperazine substituent. This structure suggests significant potential for biological activity, particularly in pharmacological applications. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity, which are critical for its biological interactions.

Structural Features and Implications

The compound's structural features include:

- Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.

- Benzylidene Moiety : Contributes to the compound's ability to interact with biological targets.

- Piperazine Substituent : Commonly associated with antidepressant effects and central nervous system modulation.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Properties : The compound may inhibit bacterial growth, suggesting potential use as an antibacterial agent.

- Antidepressant Effects : The piperazine component is linked to modulation of neurotransmitter systems, which may alleviate symptoms of depression.

- Antioxidant Activity : Hydroxy and methoxy groups can contribute to radical scavenging properties, protecting cells from oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Studies : In vitro assays have shown that similar thiazole derivatives exhibit significant antibacterial activity against various pathogens, indicating that this compound may possess similar properties .

- Cytotoxicity Against Cancer Cells : Research has demonstrated that compounds with related structures can effectively inhibit the growth of cancer cell lines, such as M-HeLa (cervical cancer) cells. For instance, one study reported IC50 values indicating moderate to significant efficacy against human breast cancer cells .

Data Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 4-(4-hydroxyphenyl)-2-piperazinone | Piperazine ring, phenolic group | Antidepressant |

| 2. 5-(4-methoxybenzylidene)-2-thiazolidinone | Thiazolidinone core | Antimicrobial |

| 3. 1-(4-hydroxyphenyl)piperazine | Piperazine ring, hydroxyl group | Antidepressant |

Understanding the mechanisms through which (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one exerts its effects is crucial for therapeutic applications. Interaction studies indicate that the compound may modulate enzyme activity related to neurotransmitter systems and cellular signaling pathways.

Pharmacokinetics and Pharmacodynamics

Further investigation into the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects) of this compound is necessary to establish its therapeutic viability. These studies will elucidate how the compound behaves in biological systems and its potential side effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with key analogs:

Key Findings from Comparative Studies

Configuration and Activity :

- The E-configuration in the target compound likely optimizes spatial alignment for hydrogen bonding, unlike Z-configuration analogs (e.g., ), which may exhibit reduced bioactivity due to unfavorable stereoelectronics.

Receptor Binding and Solubility :

- Piperazine-containing analogs (e.g., ) generally show stronger receptor interactions than piperidine derivatives (e.g., ), but the latter may have better solubility due to reduced aromaticity.

Biological Activity Trends :

- Nitro-substituted analogs (e.g., ) demonstrate antimycobacterial activity, while hydroxy/methoxy-substituted compounds (e.g., target compound, ) are linked to antioxidant effects, aligning with structure-activity relationship (SAR) principles .

Computational and Experimental Validation

- Multiwfn Analysis : Computational studies using Multiwfn could quantify electron localization differences between the target compound and analogs, explaining substituent-driven bioactivity variations.

- Virtual Screening : Methods for similarity comparison (e.g., Tanimoto coefficients) highlight shared thiazol-4(5H)-one cores but differentiate bioactivity based on substituent electronic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.